1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

A fully substituted 1H-pyrazole-4-carboxylic acid with a unique N1-benzyl group that elevates LogP by ~1.9–3.7 units vs. unsubstituted analogs, improving passive diffusion for intracellular target research. The pre-installed benzyl eliminates regioselective N-alkylation challenges, enabling parallel amide/ester library synthesis. Purchase for SAR studies, fragment-based drug discovery, or agrochemical intermediate development.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 1322605-00-4
Cat. No. B1526282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
CAS1322605-00-4
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22)
InChIKeyFOJZTJWOSKGABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid (CAS 1322605-00-4): Procurement-Grade Pyrazole Scaffold


1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1322605-00-4, MF: C18H16N2O2, MW: 292.33 g/mol) is a fully substituted 1H-pyrazole-4-carboxylic acid derivative distinguished by three distinct substituents: an N1-benzyl group, a C5-methyl group, and a C3-phenyl group [1]. This specific substitution pattern places it within the broader class of pyrazole-4-carboxylic acids, heterocyclic scaffolds recognized for their utility in medicinal chemistry and agrochemical research [2]. The compound is available from multiple commercial suppliers with purity specifications ranging from 95% to 98%, supporting procurement for diverse research applications [1].

Substitution Risks with 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid: Structural and Physicochemical Differences Among Analogs


Substituting this compound with a simpler pyrazole-4-carboxylic acid analog—such as 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54952-71-5) or 1-benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3)—introduces substantial structural and physicochemical divergence . The presence of the N1-benzyl group in the target compound increases molecular weight by approximately 90 g/mol and elevates predicted LogP by over 3.6 units relative to the N1-unsubstituted analog, fundamentally altering lipophilicity and membrane permeability properties [1][2]. Furthermore, N1-substitution eliminates the NH proton, removing a hydrogen bond donor site that can critically impact target binding, solubility, and crystallization behavior [3]. SAR studies across pyrazole-4-carboxylic acid series consistently demonstrate that N1-substitution patterns are not interchangeable without altering biological activity profiles [4].

Comparative Evidence for 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid Versus Structural Analogs


N1-Benzyl Substitution Alters Lipophilicity: LogP Comparison with N1-Unsubstituted Analog

The N1-benzyl group in the target compound substantially increases calculated lipophilicity compared to the N1-unsubstituted analog 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid . This substitution elevates the predicted octanol-water partition coefficient (LogP) by approximately 3.65 units, a difference that alters membrane permeability characteristics [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

N1-Benzylation Eliminates Hydrogen Bond Donor Site: Acceptor/Donor Profile Comparison

The N1-benzyl substitution in the target compound replaces the NH proton found in N1-unsubstituted pyrazole-4-carboxylic acids with a benzyl group, eliminating a hydrogen bond donor while retaining the carboxylic acid donor [1]. This contrasts with analogs like 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, which possess both pyrazole NH and carboxylic acid OH hydrogen bond donors .

Structural Biology Crystallography Binding Interactions

N1-Benzyl Group Increases Molecular Complexity: Synthetic Utility as a Diversifiable Scaffold

The target compound incorporates a pre-installed N1-benzyl group, a functional handle that can be selectively modified via hydrogenolysis or retained as a lipophilic moiety . In contrast, N1-unsubstituted analogs such as 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54952-71-5) require an additional alkylation step to introduce N1-substituents, adding synthetic complexity and potentially introducing regioselectivity challenges [1].

Synthetic Chemistry Library Synthesis Parallel Synthesis

Commercially Available with Validated Purity: Procurement Readiness Assessment

The target compound is commercially available from multiple vendors with documented purity specifications, supporting reproducible research procurement . This contrasts with more specialized or novel pyrazole-4-carboxylic acid derivatives that may require custom synthesis, introducing delays and purity verification burdens [1].

Procurement Quality Control Supply Chain

Primary Application Scenarios for 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

Researchers developing pyrazole-based lead compounds with suboptimal membrane permeability may select this compound as a starting scaffold. The N1-benzyl group elevates LogP by approximately 1.9–3.7 units relative to N1-unsubstituted analogs [1][2], potentially improving passive diffusion across lipid bilayers. This property is particularly relevant for programs targeting intracellular enzymes or receptors where cellular permeability is a limiting factor. The pre-installed benzyl group also enables SAR exploration without additional synthetic steps [3].

Focused Library Synthesis with Pre-Installed N1-Diversification

This compound serves as a versatile core scaffold for generating focused compound libraries via carboxylic acid derivatization (amidation, esterification, reduction) without requiring N1-alkylation steps [1]. The pre-installed N1-benzyl group eliminates regioselectivity challenges common in N-alkylation of unsymmetrical pyrazoles, enabling parallel synthesis of amide or ester libraries with consistent N1-substitution. This accelerates SAR campaigns where N1-substitution is held constant while C4-functionality is varied [2].

Crystallography and Structural Biology Studies

The distinct hydrogen bonding profile of this compound—possessing only one hydrogen bond donor (carboxylic acid OH) compared to two in N1-unsubstituted analogs—offers unique crystal packing and protein-ligand interaction possibilities [1]. This property may be exploited in fragment-based drug discovery (FBDD) or co-crystallization studies where limiting hydrogen bond donor count reduces promiscuous binding and simplifies electron density interpretation. The compound's entry in the Cambridge Structural Database (CSD) provides validated 3D coordinates for computational modeling [2][3].

Agrochemical Intermediate Development

Pyrazole-4-carboxylic acid derivatives are established intermediates in the synthesis of agrochemical active ingredients, particularly fungicides and herbicides [1]. The N1-benzyl-5-methyl-3-phenyl substitution pattern provides a distinct steric and electronic profile compared to simpler pyrazole carboxylates, potentially enabling novel patent space for crop protection agents. The carboxylic acid functionality serves as an anchor point for further derivatization into esters, amides, or heterocyclic fused systems relevant to agrochemical SAR [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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